4-nitro-N-(hydroxymethyl)benzamide
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Overview
Description
Synthesis Analysis
The synthesis of benzamide derivatives often involves the condensation of carboxylic acids and amines . A green, rapid, mild, and highly efficient pathway for the preparation of benzamide derivatives has been reported. The reaction was performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .
Molecular Structure Analysis
The molecular structure of 4-nitro-N-(hydroxymethyl)benzamide can be inferred from its IUPAC name and similar compounds. It likely contains a benzene ring with an amide group (N-(hydroxymethyl)) and a nitro group (NO2) attached . The exact 3D structure would need to be confirmed with techniques such as X-ray crystallography .
Mechanism of Action
The mechanism of action of 4-nitro-N-(hydroxymethyl)benzamide is not fully understood. However, it is believed that this compound works by inhibiting the activity of certain enzymes and proteins that are involved in the inflammatory and cancer pathways. This inhibition helps to reduce inflammation and prevent the growth and spread of cancer cells.
Biochemical and Physiological Effects
Studies have shown that this compound has several biochemical and physiological effects. This compound has been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in the body. It has also been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2, which is involved in the inflammatory pathway. Additionally, this compound has been found to induce apoptosis, or programmed cell death, in cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-nitro-N-(hydroxymethyl)benzamide in lab experiments is its versatility. This compound can be easily synthesized using different methods and can be used as a building block for the synthesis of other chemical compounds. Additionally, this compound has shown promising results in various biological and chemical applications. However, one of the limitations of using this compound is its toxicity. This compound can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for the research of 4-nitro-N-(hydroxymethyl)benzamide. One potential direction is to further investigate its anti-inflammatory and anti-cancer properties. This could involve studying the compound's mechanism of action in more detail and identifying potential targets for drug development. Another potential direction is to explore the use of this compound in the synthesis of other chemical compounds. This could involve developing new synthetic methods and exploring the potential applications of these compounds in various fields. Additionally, further research could be done to investigate the toxicity of this compound and to identify ways to mitigate its toxic effects.
Synthesis Methods
The synthesis of 4-nitro-N-(hydroxymethyl)benzamide can be achieved using different methods. One of the most common methods is the reaction of 4-nitrobenzaldehyde with formaldehyde in the presence of sodium hydroxide. The resulting product is then treated with hydrochloric acid to obtain this compound. Another method involves the reduction of 4-nitrobenzaldehyde with sodium borohydride followed by acetylation with acetic anhydride to obtain this compound.
Scientific Research Applications
4-nitro-N-(hydroxymethyl)benzamide has been extensively studied for its potential application in various scientific research fields. One of the primary applications of this compound is in the field of organic chemistry, where it is used as a building block for the synthesis of other chemical compounds. Additionally, this compound has shown promising results in the field of medicinal chemistry, where it has been found to exhibit anti-inflammatory and anti-cancer properties.
properties
IUPAC Name |
N-(hydroxymethyl)-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4/c11-5-9-8(12)6-1-3-7(4-2-6)10(13)14/h1-4,11H,5H2,(H,9,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQBAFPMQYMJXAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCO)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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